![molecular formula C16H15NO4S2 B2746343 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448130-81-1](/img/structure/B2746343.png)
1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds like 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves various synthetic methodologies . The review on the synthetic strategies used for the construction of spirocyclic compounds highlights two main approaches: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a thiophene ring, a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the inherent rigidity of its spirocyclic structure . This rigidity can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The pyrrolidine ring in its structure contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Organocatalytic Synthesis for Medicinal Chemistry
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates a method for creating compounds with significant biological activities. This process involves asymmetric catalytic three-component 1,3-dipolar cycloadditions, yielding spirooxindole derivatives with high enantiopurity and structural diversity. Such compounds are important for medicinal chemistry and diversity-oriented synthesis, with potential applications in developing new therapeutic agents due to their high stereo- and regioselectivity (Chen et al., 2009).
Antimicrobial Activities
Research into spiro thiazolinone heterocyclic compounds, including derivatives similar to the queried compound, has shown promising antimicrobial activities. These compounds are synthesized through facile heterocyclization reactions, followed by condensation processes. The increased fusion of heterocyclic rings within these molecules correlates with higher antimicrobial efficacies, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2015).
Anticancer and Antibacterial Potential
A series of spiro(oxindole-3,2’-pyrrolidine) derivatives, containing heterocyclic rings attached to the pyrrolidine unit, were synthesized to evaluate their biological activities. Despite showing no antibacterial activity, these compounds exhibited non-cytotoxicity up to 100 µg/ml and potent anticancer activity, suggesting their utility in cancer therapy through the activation of pro-apoptotic genes (Vidya et al., 2019).
Diverse Heterocyclic Synthesis
A strategic approach to synthesizing spiro[pyrrolidin-2,3'-oxindoles] involved exo-selective 1,3-dipolar cycloaddition reactions. These compounds have been screened for a variety of biological activities, including antibacterial, antifungal, antimalarial, and antitubercular properties. Some synthesized compounds showed activities comparable to standard drugs, underscoring their potential in therapeutic applications (Haddad et al., 2015).
Enantioselective Synthesis Techniques
Techniques for the asymmetric synthesis of spiro(indole-pyrrolidine) compounds through azomethine ylide cycloaddition/reductive heterocyclization have been developed. These methodologies allow for concise and highly enantioselective production of compounds like (-)-horsfiline, which are significant for their potential biological activities and pharmaceutical applications (Cravotto et al., 2001).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this molecule, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
Compounds containing a pyrrolidine ring have been reported to have various biological activities .
Future Directions
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-13-10-16(21-14-5-2-1-4-12(13)14)7-8-17(11-16)23(19,20)15-6-3-9-22-15/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVWWRGHNZXNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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